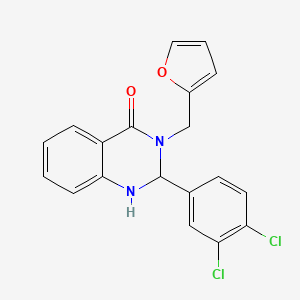
2-(3,4-dichlorophenyl)-3-(2-furylmethyl)-2,3-dihydro-4(1H)-quinazolinone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(3,4-dichlorophenyl)-3-(2-furylmethyl)-2,3-dihydro-4(1H)-quinazolinone, also known as PD153035, is a small molecule inhibitor of the epidermal growth factor receptor (EGFR). EGFR is a transmembrane receptor protein that plays a vital role in cell proliferation, differentiation, and survival. PD153035 has been extensively studied for its potential use in cancer therapy due to its ability to inhibit EGFR signaling.
Wirkmechanismus
2-(3,4-dichlorophenyl)-3-(2-furylmethyl)-2,3-dihydro-4(1H)-quinazolinone exerts its anti-cancer effects by specifically targeting EGFR. It binds to the ATP binding site of the receptor, preventing its activation and downstream signaling. This leads to the inhibition of cell growth and proliferation, induction of apoptosis, and inhibition of angiogenesis.
Biochemical and Physiological Effects:
2-(3,4-dichlorophenyl)-3-(2-furylmethyl)-2,3-dihydro-4(1H)-quinazolinone has been shown to have a potent anti-cancer effect in various cancer cell lines, including breast, lung, and prostate cancer. It has also been shown to have a synergistic effect when used in combination with other chemotherapeutic agents. 2-(3,4-dichlorophenyl)-3-(2-furylmethyl)-2,3-dihydro-4(1H)-quinazolinone has a low toxicity profile and is well-tolerated in animal studies.
Vorteile Und Einschränkungen Für Laborexperimente
2-(3,4-dichlorophenyl)-3-(2-furylmethyl)-2,3-dihydro-4(1H)-quinazolinone is a potent and specific inhibitor of EGFR, making it a valuable tool for studying the role of EGFR in cancer. However, its use is limited by its low solubility and stability in aqueous solutions. This can make it difficult to administer in vivo and can limit its use in certain experimental settings.
Zukünftige Richtungen
There are several potential future directions for the use of 2-(3,4-dichlorophenyl)-3-(2-furylmethyl)-2,3-dihydro-4(1H)-quinazolinone in cancer therapy. One area of interest is the development of more potent and selective EGFR inhibitors that can overcome the limitations of 2-(3,4-dichlorophenyl)-3-(2-furylmethyl)-2,3-dihydro-4(1H)-quinazolinone. Another area of interest is the identification of biomarkers that can predict response to EGFR inhibitors, allowing for more personalized cancer therapy. Additionally, the use of 2-(3,4-dichlorophenyl)-3-(2-furylmethyl)-2,3-dihydro-4(1H)-quinazolinone in combination with other targeted therapies or immunotherapies is an area of active research.
Synthesemethoden
2-(3,4-dichlorophenyl)-3-(2-furylmethyl)-2,3-dihydro-4(1H)-quinazolinone can be synthesized through a multi-step process starting with commercially available starting materials. The synthesis involves the formation of a quinazoline ring followed by the introduction of the furanyl and dichlorophenyl substituents. The final product is obtained through purification and isolation techniques.
Wissenschaftliche Forschungsanwendungen
2-(3,4-dichlorophenyl)-3-(2-furylmethyl)-2,3-dihydro-4(1H)-quinazolinone has been extensively studied for its potential use in cancer therapy. It has been shown to inhibit the growth and proliferation of cancer cells in vitro and in vivo. 2-(3,4-dichlorophenyl)-3-(2-furylmethyl)-2,3-dihydro-4(1H)-quinazolinone has also been studied for its potential use in combination with other chemotherapeutic agents to enhance their efficacy.
Eigenschaften
IUPAC Name |
2-(3,4-dichlorophenyl)-3-(furan-2-ylmethyl)-1,2-dihydroquinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14Cl2N2O2/c20-15-8-7-12(10-16(15)21)18-22-17-6-2-1-5-14(17)19(24)23(18)11-13-4-3-9-25-13/h1-10,18,22H,11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHRPMWGWRQJZTA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C(N2)C3=CC(=C(C=C3)Cl)Cl)CC4=CC=CO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14Cl2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3,4-dichlorophenyl)-3-(furan-2-ylmethyl)-2,3-dihydroquinazolin-4(1H)-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-chloro-2-(methylthio)-N-(3-{[(2-phenylethyl)amino]carbonyl}-5,6-dihydro-4H-cyclopenta[b]thien-2-yl)-4-pyrimidinecarboxamide](/img/structure/B4987346.png)
![N-(3-chlorophenyl)-2-[(5-ethyl-4-methyl-1H-imidazol-2-yl)thio]acetamide](/img/structure/B4987361.png)
![17-(2-methoxyphenyl)-1,8-dimethyl-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione](/img/structure/B4987365.png)
![5-[(3-{[4-(2-fluorobenzyl)-1-piperidinyl]carbonyl}-5-isoxazolyl)methoxy]-2-methylpyridine](/img/structure/B4987380.png)
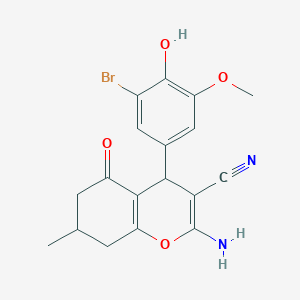
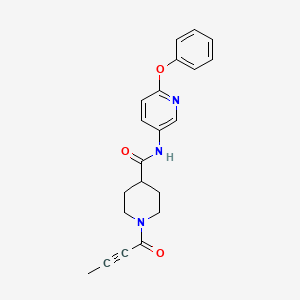
![N-{[1-(2-chlorobenzyl)-3-piperidinyl]methyl}-4-methoxybenzenesulfonamide](/img/structure/B4987396.png)
![N~1~-(4-chlorobenzyl)-N~2~-(3-chlorophenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B4987402.png)
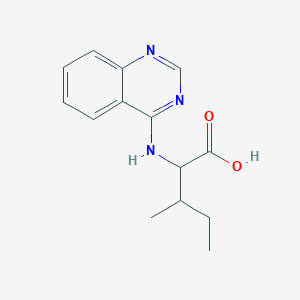
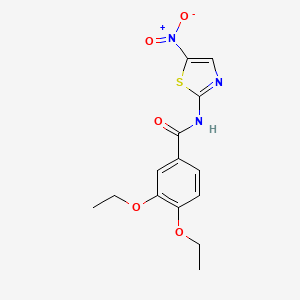
![5-[3-(2-methoxyethyl)-1,2,4-oxadiazol-5-yl]-N-(3-pyridinylmethyl)-2-pyridinamine](/img/structure/B4987420.png)
![8-(2-methylphenyl)-9H-benzo[f]indeno[2,1-c]quinolin-9-one](/img/structure/B4987435.png)
![5-{4-[2-(3-ethyl-5-methylphenoxy)ethoxy]benzylidene}-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4987445.png)
![7-{[(2-hydroxyethyl)amino]carbonyl}tricyclo[3.2.2.0~2,4~]non-8-ene-6-carboxylic acid](/img/structure/B4987448.png)